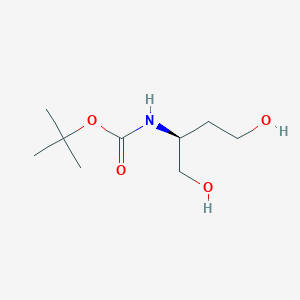

(S)-(-)-2-(Boc-amino)-1,4-butanediol

Vue d'ensemble

Description

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, allowing for selective reactions to occur at other sites of the molecule.

Applications De Recherche Scientifique

(S)-(-)-2-(Boc-amino)-1,4-butanediol is widely used in scientific research, particularly in:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the preparation of peptide-based drugs and biomolecules.

Medicine: For the development of pharmaceuticals and therapeutic agents.

Industry: In the production of fine chemicals and intermediates for various applications.

Mécanisme D'action

Target of Action

Boc-protected amino acids and their derivatives are generally used in peptide synthesis , suggesting that their targets could be various proteins or enzymes involved in biochemical pathways.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, the synthesis of N-protected amino esters, which includes Boc-protected amino acids, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . This reaction involves the use of a PEPPSI-IPr Pd-catalyst and results in the formation of functionally and structurally diverse amino ester molecules .

Result of Action

The primary result of the action of (S)-(-)-2-(Boc-amino)-1,4-butanediol is the formation of N-protected amino esters . These molecules are functionally and structurally diverse, suggesting that they could have a wide range of molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Buchwald Hartwig cross-coupling reaction used in the synthesis of N-protected amino esters is performed under specific conditions . Changes in these conditions could potentially affect the reaction’s outcome.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2-(Boc-amino)-1,4-butanediol typically involves the protection of the amino group with a Boc group. One common method is to start with (S)-2-amino-1,4-butanediol and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(-)-2-(Boc-amino)-1,4-butanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane is often used for Boc deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Amino-1,4-butanediol: The unprotected form of the compound.

(S)-2-(Fmoc-amino)-1,4-butanediol: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

(S)-2-(Cbz-amino)-1,4-butanediol: Contains a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

(S)-(-)-2-(Boc-amino)-1,4-butanediol is unique due to its Boc protecting group, which offers stability under basic conditions and easy removal under acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Activité Biologique

(S)-(-)-2-(Boc-amino)-1,4-butanediol is a chiral compound that has garnered interest in various scientific fields, particularly in organic chemistry and biochemistry. This compound, characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine functionality, serves as a crucial building block in peptide synthesis and other organic transformations. Its molecular formula is C₉H₁₉NO₄, with a molar mass of approximately 205.25 g/mol.

- Appearance : White crystalline solid

- Melting Point : 65 to 69 °C

- Specific Rotation : -8º (c=1 in chloroform)

The Boc protection strategy is significant as it allows for selective modifications during multi-step synthesis processes without interfering with other functional groups.

Biological Applications

While specific biological activities of this compound are not extensively documented, its role in peptide synthesis suggests potential applications in drug development and biochemistry. The compound's ability to form stable peptide bonds makes it valuable for creating biologically active peptides.

Interaction Studies

Research indicates that this compound interacts with other amino acids to form stable peptide bonds. This reactivity is essential for synthesizing peptides that can exhibit various biological activities. The following table summarizes some relevant compounds that share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-(+)-2-(Boc-amino)-1,4-butanediol | Similar backbone but different stereochemistry | Used in similar applications but exhibits R configuration |

| N-Boc-2-amino-3-methylbutanoic acid | Contains an additional methyl group | Enhances steric hindrance affecting reactivity |

| N-Boc-3-amino-1-propanol | Propanol backbone instead of butanol | Different physical properties and reactivity |

Case Studies and Research Findings

Recent studies have explored the use of this compound in the synthesis of poly(β-amino ester)s for siRNA delivery. In one study, researchers synthesized Boc-protected poly(β-amino ester)s based on spermine and 1,4-butanediol diacrylate. These polymers demonstrated significant biocompatibility and efficiency in gene silencing applications:

- Cellular Uptake : Polyplexes formed with this compound exhibited higher cellular uptake compared to traditional cationic polymers like branched PEI.

- Gene Silencing Efficiency : The study reported up to 60% eGFP knockdown in vitro using these polyplexes, indicating the effectiveness of Boc protection in enhancing siRNA delivery and gene silencing efficiency .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRRFBSWOIUAHZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370538 | |

| Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128427-10-1 | |

| Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.